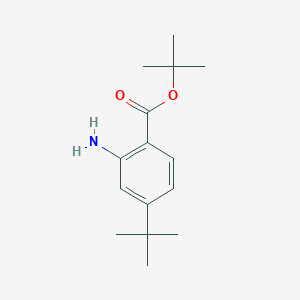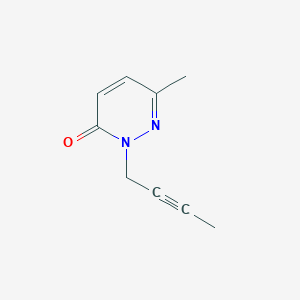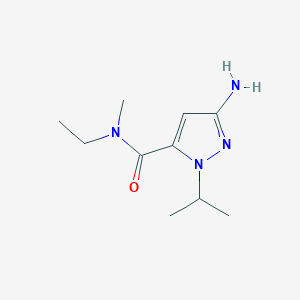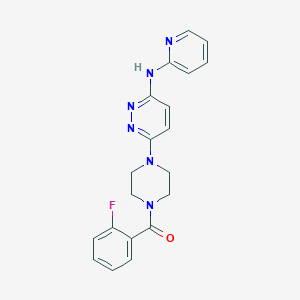![molecular formula C15H9ClF2N2O2S B2383333 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide CAS No. 886949-30-0](/img/structure/B2383333.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” is a complex organic compound that contains a benzothiazole ring, which is a type of heterocyclic compound . The benzothiazole ring is a versatile moiety that contributes to the development of various drugs and biologically active agents .
Molecular Structure Analysis
The structure of this compound would be based on the benzothiazole ring, which is planar and aromatic . It also contains methoxy, chloro, and difluorobenzamide substituents, which can significantly influence its reactivity and properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the benzothiazole ring and its substituents. The benzothiazole ring is reactive and can undergo various chemical reactions, including donor-acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity .Applications De Recherche Scientifique
Antimicrobial Applications
A study by Desai et al. (2013) described the synthesis of thiazole derivatives, including those related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide, and their antimicrobial screening. These compounds showed significant in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as inhibitory action against strains of fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus), indicating their potential as therapeutic agents for treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anticonvulsant and Sedative-Hypnotic Activity
Faizi et al. (2017) investigated 4-thiazolidinone derivatives for their anticonvulsant agents' properties, highlighting the significance of the thiazole ring as an anticonvulsant pharmacophore. Some synthesized compounds showed considerable anticonvulsant activity, and specific derivatives did not impair learning and memory in experimental conditions. The involvement of benzodiazepine receptors in the pharmacological properties of these novel compounds was confirmed, indicating their potential as anticonvulsant and sedative-hypnotic agents (Faizi et al., 2017).
Molecular Structure and Intermolecular Interactions
Karabulut et al. (2014) focused on the molecular structure of a compound similar to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide, providing insights into how intermolecular interactions, such as dimerization and crystal packing, influence molecular geometry. This study highlights the importance of understanding these interactions for the development of pharmaceuticals (Karabulut et al., 2014).
Optical, Thermal, and Biological Properties
Research by Prabukanthan et al. (2020) on heterocyclic compounds related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide examined their synthesis, crystal growth, structure, and various properties. These studies included optical and thermal analysis, as well as antibacterial and antifungal activity tests, showing that such compounds have significant potential for application in materials science and pharmaceuticals (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2O2S/c1-22-10-6-5-7(16)13-12(10)19-15(23-13)20-14(21)11-8(17)3-2-4-9(11)18/h2-6H,1H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAVQAWQRFCEPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2383250.png)

![2-({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2383252.png)


![4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide](/img/structure/B2383257.png)

![(E)-[1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2383260.png)
![3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383261.png)

![2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2383267.png)


![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2383272.png)